molecular formula C17H20N2O2 B5288390 1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea

1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea

Cat. No.: B5288390
M. Wt: 284.35 g/mol
InChI Key: NQUCNYXAUVQSNG-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea is an organic compound with the molecular formula C17H20N2O2 It is a urea derivative that features both methoxy and methyl substituents on its phenyl rings

Preparation Methods

The synthesis of 1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methylphenethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 1-[2-(2-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea include other urea derivatives with different substituents on the phenyl rings. For example:

  • 1-(2-Ethyl-6-methylphenyl)-3-(2-methoxyphenyl)urea
  • 1-(2,4-Dimethylphenyl)-3-(2-ethyl-6-methylphenyl)urea
  • 1-(2-Ethylphenyl)-3-(4-methoxyphenyl)urea

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-7-3-5-9-15(13)19-17(20)18-12-11-14-8-4-6-10-16(14)21-2/h3-10H,11-12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUCNYXAUVQSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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